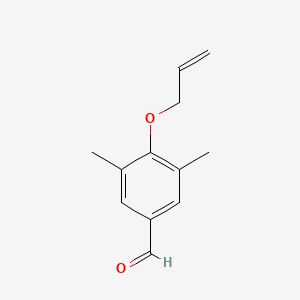

4-(Allyloxy)-3,5-dimethylbenzaldehyde

Übersicht

Beschreibung

“4-(Allyloxy)-3,5-dimethylbenzaldehyde” is likely a derivative of benzaldehyde, which is an aromatic aldehyde. The “4-(Allyloxy)” part suggests an allyl group (a three-carbon sequence that forms a double bond) attached to the benzene ring via an oxygen atom. The “3,5-dimethyl” indicates two methyl groups (-CH3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), substituted at the 4th position by an allyloxy group and at the 3rd and 5th positions by methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation Processes

Copper-mediated selective oxidation processes have shown that substituted hydroxybenzaldehydes, including compounds similar to 4-(Allyloxy)-3,5-dimethylbenzaldehyde, are crucial feedstock materials for industries such as pharmaceuticals and perfumes. These compounds are typically produced by oxidizing aromatic methyl groups, a reaction that often requires precise control to avoid over-oxidation to carboxylic acids. The study by Boldron et al. (2005) presents a bioinspired Cu/neocuproine system capable of performing selective para-formylation of mesitol, an approach that could potentially be adapted for the selective oxidation of this compound (Boldron et al., 2005).

Polymer Chemistry

In polymer chemistry, this compound has been used as a starting material for the synthesis of new initiators for ring-opening polymerization and atom transfer radical polymerization. Sane et al. (2013) developed initiators containing “clickable” aldehyde and allyloxy functional groups, leading to well-defined α,α′-heterobifunctionalized polymers. These polymers demonstrate the potential of this compound in creating advanced materials with specific end-group functionalities (Sane et al., 2013).

Biocatalysis

The compound's relevance extends to biocatalysis, where it could potentially serve as a substrate or intermediate. Bühler et al. (2003) described the use of a two-liquid phase concept for the efficient multistep oxidation of pseudocumene to a related compound, 3,4-dimethylbenzaldehyde, using recombinant Escherichia coli cells. This study highlights the feasibility of employing biocatalytic approaches for the selective oxidation of complex organic molecules, potentially including this compound (Bühler et al., 2003).

Cross-Coupling Reactions

Deschamps et al. (2007) explored the use of phosphaalkenes palladium(II) complexes in cross-coupling reactions, which are fundamental in creating complex organic molecules. Although not directly involving this compound, this research indicates the potential application of such compounds in palladium-catalyzed transformations, which are pivotal in pharmaceutical and materials chemistry (Deschamps et al., 2007).

Wirkmechanismus

Target of Action

Related compounds such as 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) have been reported to interact with key monoamine targets, including serotonergic 5-ht 1a, 5-ht 2a, and 5-ht 2c receptors .

Mode of Action

The allyl group in the compound might play a role in its interaction with its targets . The allyl group is known for its ability to participate in various chemical reactions, potentially influencing the compound’s interaction with its targets .

Biochemical Pathways

Related compounds have been shown to interact with the serotonin pathway

Pharmacokinetics

The urinary excretion data of related compounds like alclofenac have been analyzed, providing insights into their pharmacokinetic behavior .

Result of Action

A study on a similar compound, 4- (allyloxy)phenyl fluorosulfate (apfs), showed that it forms a mechanical strain-adaptive solid electrolyte interphase (sei) composed of lif and polymeric species, and a thermally stable cathode–electrolyte interface containing s–o and s–f species .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of chemical compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTHTLNEIKSNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC=C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)

amine](/img/structure/B3076121.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)

![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)

![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)